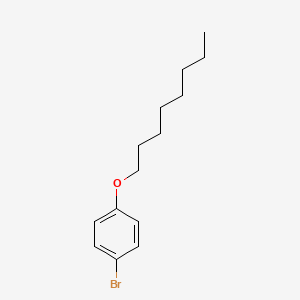










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1.C([Li])CCC.C([O:24][B:25](OCC)[O:26]CC)C.Cl>O1CCCC1>[CH2:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([B:25]([OH:26])[OH:24])=[CH:3][CH:4]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|


|
Name
|
|
|
Quantity
|
14.64 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OCCCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OB(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred over night at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was let to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
After an hour the mixture was once again cooled to −78° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was recovered
|
|
Type
|
WASH
|
|
Details
|
It was washed once with water and three times with 1M sodium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
to form a white soapy solid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether three times
|
|
Type
|
WASH
|
|
Details
|
The combined ether phases were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated in dichloromethane from the reduced ether phase
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 28.6 mmol | |
| AMOUNT: MASS | 7.15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |